N-(4-ethylphenyl)-3-phenylprop-2-ynamide
Description
N-(4-Ethylphenyl)-3-phenylprop-2-ynamide is a synthetic organic compound featuring a propiolamide backbone (prop-2-ynamide) substituted with a phenyl group at the C3 position and a 4-ethylphenyl group at the amide nitrogen. The propiolamide core (C≡C-CONHR) is known for its rigidity and ability to participate in hydrogen bonding, making it a valuable scaffold in drug design. The 4-ethylphenyl substituent may enhance lipophilicity and influence pharmacokinetic properties compared to other aryl groups .
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-phenylprop-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-2-14-8-11-16(12-9-14)18-17(19)13-10-15-6-4-3-5-7-15/h3-9,11-12H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBKDMHEXOHOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-phenylprop-2-ynamide typically involves the coupling of 4-ethylphenylamine with 3-phenylprop-2-ynoic acid. The reaction is usually carried out under mild conditions using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethylphenyl)-3-phenylprop-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-ethylphenyl)-3-phenylprop-2-ynamide and related compounds:
Key Observations:
Structural Variations: The ethylphenyl group in the target compound distinguishes it from analogs with bulkier substituents (e.g., CM14’s thienochromenone) or polar groups (e.g., VUAA1’s triazole). This substituent likely increases lipophilicity compared to halogenated derivatives (e.g., 5m’s chlorophenyl) . Propiolamide derivatives with heterocyclic substituents (e.g., CM14, VUAA1) exhibit specific bioactivities, suggesting that the target compound’s activity could be modulated by its substituents .
Physicochemical Properties :
- Melting points (mp) for fluorenyl-substituted analogs (e.g., 5m: 191–192°C; 5t: 165–167°C) suggest that substituents significantly impact crystallinity. The ethylphenyl group may lower mp compared to halogenated analogs due to reduced polarity .
- IR spectra of related compounds show characteristic C≡C stretches at ~2216 cm⁻¹ and amide C=O stretches at ~1655 cm⁻¹, consistent with the propiolamide backbone .
Biological Activity :
- CM14 inhibits HlyU, a virulence factor in Vibrio species, via direct binding (IC₅₀ ~5 µM) .
- VUAA1 targets mosquito larval chemoreceptors, inducing repellency at low concentrations (EC₅₀ ~10 nM) .
- The target compound’s lack of heterocyclic or charged groups may limit receptor binding compared to these analogs, but its ethyl group could enhance membrane permeability .
Synthetic Accessibility :
- Propiolamides are typically synthesized via nucleophilic acyl substitution of propiolic acid derivatives. The ethylphenyl group can be introduced using 4-ethylaniline, while halogenated or nitrated analogs require additional steps (e.g., Friedel-Crafts alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
